Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate
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Overview
Description
Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C7H10F2O3K It is a potassium salt of 3-(difluoromethoxy)cyclopentane-1-carboxylic acid
Mechanism of Action
Target of Action
The primary targets of Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate are currently unknown . The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects on cellular functions . More research is needed to map out these pathways and understand their implications .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
It is likely that the compound exerts its effects through its interaction with its targets, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate typically involves the following steps:
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Preparation of 3-(difluoromethoxy)cyclopentane-1-carboxylic acid
Starting Material: Cyclopentane-1-carboxylic acid.
Reagents: Difluoromethoxy reagent (e.g., difluoromethyl ether), a base (e.g., sodium hydride).
Conditions: The reaction is carried out under anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
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Formation of the Potassium Salt
Reagents: Potassium hydroxide (KOH) or potassium carbonate (K2CO3).
Conditions: The acid is neutralized with the potassium base in an aqueous or alcoholic solution, followed by evaporation of the solvent to yield the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution
- The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Potassium;3-(trifluoromethoxy)cyclopentane-1-carboxylate: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and properties.
Potassium;3-(methoxy)cyclopentane-1-carboxylate: Contains a methoxy group instead of difluoromethoxy, leading to different chemical behavior.
Uniqueness
Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3.K/c8-7(9)12-5-2-1-4(3-5)6(10)11;/h4-5,7H,1-3H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATBJOKCWLHHHJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)[O-])OC(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2KO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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